molecular formula C19H23NO6 B601822 4-Hydroxy Atomoxetine Oxalate CAS No. 457634-21-8

4-Hydroxy Atomoxetine Oxalate

Cat. No.: B601822
CAS No.: 457634-21-8
M. Wt: 361.40
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy Atomoxetine Oxalate is a metabolite of Atomoxetine, a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is formed through the aromatic ring-hydroxylation of Atomoxetine, primarily mediated by the enzyme cytochrome P450 2D6 .

Mechanism of Action

Target of Action

4-Hydroxy Atomoxetine Oxalate is the primary oxidative metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . The primary target of this compound is the norepinephrine transporter . It has similar affinity for the norepinephrine transporter as Atomoxetine .

Mode of Action

This compound inhibits the norepinephrine transporter, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which is thought to be one of the mechanisms by which the compound exerts its therapeutic effects .

Biochemical Pathways

The formation of this compound is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .

Pharmacokinetics

This compound is rapidly glucuronidated and excreted in urine . The systemic plasma clearance of Atomoxetine is influenced by the activity of CYP2D6 . In extensive metabolizers, Atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolizers, Atomoxetine has a plasma half-life of 21.6 hours . The average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .

Result of Action

The inhibition of the norepinephrine transporter by this compound leads to an increase in norepinephrine concentration in the synaptic cleft, enhancing neurotransmission . This is thought to improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of CYP2D6, which is responsible for the formation of this compound, can be affected by other drugs that are metabolized by the same enzyme . Additionally, the bioavailability and clearance of Atomoxetine can be influenced by the individual’s metabolic capabilities .

Biochemical Analysis

Biochemical Properties

4-Hydroxy Atomoxetine Oxalate is formed through the aromatic ring-hydroxylation of Atomoxetine, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . This enzyme is polymorphically expressed, resulting in two distinct populations: extensive metabolizers and poor metabolizers. The interaction between this compound and CYP2D6 is crucial for its formation and subsequent glucuronidation. Additionally, this compound exhibits similar affinity for the norepinephrine transporter as Atomoxetine, making it an equipotent inhibitor .

Cellular Effects

This compound influences various cellular processes, particularly in the central nervous system. It increases norepinephrine levels in the synaptic cleft by inhibiting its reuptake, which enhances neurotransmission and improves attention and focus in individuals with ADHD . This compound also affects cell signaling pathways, particularly those involving norepinephrine, and can modulate gene expression related to neurotransmitter synthesis and release .

Molecular Mechanism

At the molecular level, this compound binds to the norepinephrine transporter, inhibiting its function and preventing the reuptake of norepinephrine into presynaptic neurons . This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, this compound may interact with other neurotransmitter systems, including dopamine and serotonin, although its primary action is on norepinephrine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is rapidly glucuronidated and excreted in urine, with its stability and degradation influenced by the activity of CYP2D6 . Long-term studies have shown that this compound can accumulate in poor metabolizers, leading to higher steady-state plasma concentrations compared to extensive metabolizers . This accumulation can result in prolonged therapeutic effects and potential adverse reactions.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound are dose-dependent. Higher doses of the compound can lead to increased norepinephrine levels and enhanced therapeutic effects, but may also result in adverse effects such as hyperactivity and cardiovascular changes . Threshold effects have been observed, with low doses providing therapeutic benefits without significant side effects, while high doses can cause toxicity and other adverse reactions .

Metabolic Pathways

This compound is primarily metabolized through glucuronidation and excreted in urine . The formation of this compound is mediated by CYP2D6, which hydroxylates the aromatic ring of Atomoxetine. This metabolic pathway is crucial for the clearance of Atomoxetine and its metabolites from the body. Additionally, this compound can influence metabolic flux and alter the levels of other metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly bound to plasma albumin, which facilitates its distribution in total body water . The compound’s affinity for the norepinephrine transporter also influences its localization and accumulation in adrenergic neurons, where it exerts its therapeutic effects .

Subcellular Localization

This compound is primarily localized in the synaptic cleft and presynaptic neurons, where it inhibits the norepinephrine transporter . This subcellular localization is essential for its function as a norepinephrine reuptake inhibitor. Additionally, the compound may undergo post-translational modifications that influence its targeting to specific cellular compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Atomoxetine Oxalate involves the hydroxylation of Atomoxetine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Atomoxetine Oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy Atomoxetine Oxalate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Atomoxetine Oxalate is unique due to its specific hydroxylation at the aromatic ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike other metabolites, it retains significant activity as a norepinephrine reuptake inhibitor, making it a valuable compound for therapeutic and research purposes .

Properties

CAS No.

457634-21-8

Molecular Formula

C19H23NO6

Molecular Weight

361.40

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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